3-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the pyridazine ring could undergo electrophilic substitution reactions, while the piperazine ring could act as a bidentate nucleophile. The benzo[d]oxazolone ring could potentially undergo hydrolysis under acidic or basic conditions .Scientific Research Applications
Heterocyclic Chemistry and Compound Synthesis
Heterocyclic compounds, including those containing furan, pyridazine, and piperazine moieties, play a crucial role in the synthesis of novel derivatives with potential therapeutic applications. The synthesis and modification of such compounds have been a significant area of research, aiming to explore their pharmacological properties and applications in drug development (Davies, 1992; Mostafa & Nada, 2015).
Antiviral and Antimicrobial Applications
The exploration of novel compounds for antiviral and antimicrobial applications has been a significant research focus. Specific derivatives of heterocyclic compounds have shown activity against influenza A virus subtype H1N1, highlighting their potential as leads for the development of new antiviral drugs (Wang et al., 2014). Furthermore, the synthesis of novel heterocyclic systems derived from furanones has demonstrated potential antimicrobial and antifungal activities, which could be beneficial in developing new treatments for infectious diseases (Hashem et al., 2007).
Antidepressant and Anxiolytic Properties
Research into the pharmacological evaluation of novel derivatives of heterocyclic compounds has also included the investigation of their antidepressant and anxiolytic properties. This area of study aims to contribute to the development of new therapeutic agents for mental health disorders, with some compounds showing promising results in preclinical models (Kumar et al., 2017).
Antitumor Activity
The evaluation of antitumor activities of heterocyclic derivatives is another critical area of scientific research. Some compounds have been tested against various types of carcinoma cell lines, revealing potential anticancer properties. This research contributes to the ongoing search for more effective and targeted cancer therapies (Abou-Elmagd et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been tested for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities . Therefore, it’s plausible that this compound may also interact with targets related to these biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . Based on its structural similarity to other pyridazinone derivatives , it may interact with its targets through a similar mechanism, potentially involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Given its potential antimicrobial and cytotoxic activities , it may interfere with essential biochemical pathways in bacteria, fungi, mycobacteria, and cancer cells, leading to their inhibition or death.
Result of Action
Based on its potential antimicrobial and cytotoxic activities , it may lead to the inhibition or death of bacteria, fungi, mycobacteria, and cancer cells.
properties
IUPAC Name |
3-[2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c27-20(14-26-16-4-1-2-5-18(16)30-21(26)28)25-11-9-24(10-12-25)19-8-7-15(22-23-19)17-6-3-13-29-17/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBVBRSUJLWSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one |
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